molecular formula C13H12O2 B1611342 2-Methoxy-5-phenylphenol CAS No. 37055-80-4

2-Methoxy-5-phenylphenol

Cat. No.: B1611342
CAS No.: 37055-80-4
M. Wt: 200.23 g/mol
InChI Key: HKJUJKFXUPMEKB-UHFFFAOYSA-N
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Description

2-Methoxy-5-phenylphenol is an organic compound with the molecular formula C13H12O2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-phenylphenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybiphenyl with a copper-based catalyst in the presence of tert-butyl hydroperoxide. The reaction is typically carried out in tetrahydrofuran at low temperatures, around -78°C to 0°C, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-phenylphenol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-Methoxy-5-phenylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-phenylphenol involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The phenyl group provides a hydrophobic character, affecting its solubility and interaction with other molecules. These properties enable the compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

    2-Methoxy-5-methylphenol: Similar structure but with a methyl group instead of a phenyl group.

    4-Methoxyphenol: Lacks the phenyl group, making it less hydrophobic.

    2-Methoxyphenol: Simplified structure with only a methoxy group attached to the benzene ring.

Uniqueness: 2-Methoxy-5-phenylphenol stands out due to the combination of the methoxy and phenyl groups, which confer unique chemical properties such as enhanced stability and reactivity. This makes it particularly useful in applications requiring both hydrophobic and electron-donating characteristics .

Properties

IUPAC Name

2-methoxy-5-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJUJKFXUPMEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559663
Record name 4-Methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37055-80-4
Record name 4-Methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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